molecular formula C23H22N2O5S2 B3700258 3-BENZAMIDOPHENYL 4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE

3-BENZAMIDOPHENYL 4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE

Cat. No.: B3700258
M. Wt: 470.6 g/mol
InChI Key: YJFZJFAFADYJNX-UHFFFAOYSA-N
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Description

3-Benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a benzamide group, a piperidine sulfonyl group, and a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Group: This can be achieved by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Piperidine Sulfonyl Group: Piperidine can be sulfonylated using sulfonyl chloride in the presence of a base.

    Formation of the Thiophene Carboxylate Group: This involves the reaction of thiophene with a carboxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide and carboxylate moieties.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzamidophenyl 1-(ethanesulfonyl)piperidine-4-carboxylate
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

3-Benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, distinguishes it from many other similar compounds, providing unique electronic properties and reactivity.

Properties

IUPAC Name

(3-benzamidophenyl) 4-piperidin-1-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c26-22(17-8-3-1-4-9-17)24-18-10-7-11-19(14-18)30-23(27)21-15-20(16-31-21)32(28,29)25-12-5-2-6-13-25/h1,3-4,7-11,14-16H,2,5-6,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFZJFAFADYJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-BENZAMIDOPHENYL 4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE

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